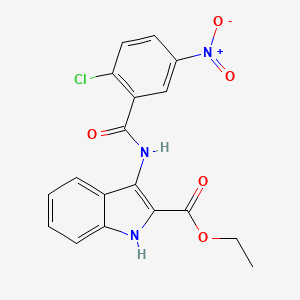
ethyl 3-(2-chloro-5-nitrobenzamido)-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-chloro-5-nitrobenzamido)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an ethyl ester group, a chloro-nitrobenzamide moiety, and an indole core structure. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-chloro-5-nitrobenzamido)-1H-indole-2-carboxylate typically involves a multi-step process starting from commercially available starting materials. One common synthetic route includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom, typically using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The formation of an amide bond by reacting the chlorinated nitrobenzene with an amine, such as an indole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic steps, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-chloro-5-nitrobenzamido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-chloro-5-nitrobenzamido)-1H-indole-2-carboxylate has several applications in scientific research, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study biological pathways and interactions, especially those involving indole derivatives.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of ethyl 3-(2-chloro-5-nitrobenzamido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole core structure is known to interact with a variety of biological targets, including neurotransmitter receptors and enzymes involved in cell signaling pathways.
Comparación Con Compuestos Similares
Ethyl 3-(2-chloro-5-nitrobenzamido)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole core structure.
Tryptophan: An essential amino acid with an indole side chain, involved in protein synthesis and as a precursor to neurotransmitters.
Serotonin: A neurotransmitter derived from tryptophan, with an indole structure, involved in mood regulation and other physiological processes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propiedades
IUPAC Name |
ethyl 3-[(2-chloro-5-nitrobenzoyl)amino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5/c1-2-27-18(24)16-15(11-5-3-4-6-14(11)20-16)21-17(23)12-9-10(22(25)26)7-8-13(12)19/h3-9,20H,2H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGGCMHZGRHSLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
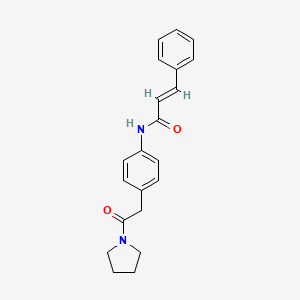
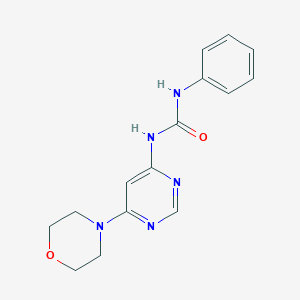
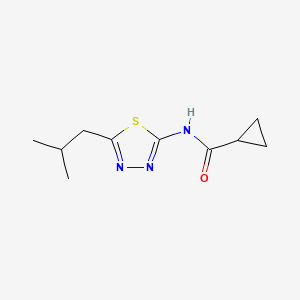
![Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride](/img/structure/B2411572.png)
![Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2411574.png)
![2-{[(2S)-1-[(2-methoxyphenyl)amino]-3-methylbutan-2-yl]carbamoyl}benzene-1-sulfonic acid](/img/structure/B2411575.png)
![2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2411576.png)
![Tert-butyl N-cyclopropyl-N-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-methylphenyl]carbamate](/img/structure/B2411577.png)
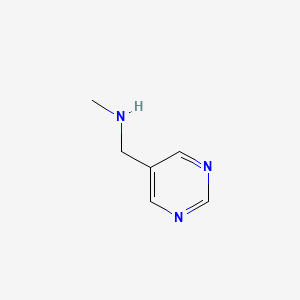
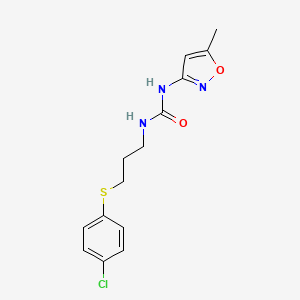
![methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2411582.png)
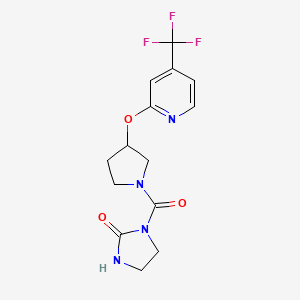
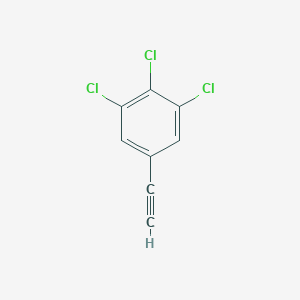
![1-(Azepan-1-yl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2411586.png)
